Ethyl 3-oxo-1,4-diazepane-1-carboxylate
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Overview
Description
Ethyl 3-oxo-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of ethyl 1,4-diazepane-1-carboxylate with an appropriate oxidizing agent to introduce the keto group at the 3-position. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving controlled temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Ethyl 3-oxo-1,4-diazepane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-oxo-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,4-diazepane-1-carboxylate: Lacks the keto group at the 3-position, resulting in different chemical reactivity and applications.
1,4-Diazepane derivatives: Various derivatives with different substituents at the nitrogen or carbon atoms, leading to diverse biological activities and chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular targets and versatile chemical reactivity.
Properties
Molecular Formula |
C8H14N2O3 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 3-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-8(12)10-5-3-4-9-7(11)6-10/h2-6H2,1H3,(H,9,11) |
InChI Key |
ZVWQGABLKNFRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCNC(=O)C1 |
Origin of Product |
United States |
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